molecular formula C8H12N4O B188422 4-methoxy-6-methyl-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine CAS No. 112738-95-1

4-methoxy-6-methyl-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine

Cat. No. B188422
M. Wt: 180.21 g/mol
InChI Key: CHYIHEFDRMNERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-6-methyl-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine herbicides. It is commonly known as metribuzin and is used as a selective herbicide to control a wide range of weeds in various crops. Metribuzin was first introduced in the market in the 1960s and has since become one of the most widely used herbicides in the world.

Mechanism Of Action

Metribuzin works by inhibiting the photosynthetic electron transport chain in chloroplasts. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This results in the production of reactive oxygen species, which damage the photosynthetic machinery and lead to a decrease in photosynthetic efficiency. The inhibition of photosynthesis ultimately leads to the death of the target weeds.

Biochemical And Physiological Effects

Metribuzin has been shown to have both acute and chronic toxic effects on non-target organisms. It can cause oxidative stress and damage to DNA, proteins, and lipids in plants and animals. In humans, exposure to metribuzin can lead to skin and eye irritation, respiratory problems, and neurological symptoms. Long-term exposure to metribuzin has been linked to an increased risk of cancer and other chronic diseases.

Advantages And Limitations For Lab Experiments

Metribuzin is a widely used herbicide that is readily available and relatively inexpensive. It is also highly selective and can control a wide range of weeds without harming the crop. However, metribuzin has some limitations for use in laboratory experiments. Its complex synthesis process and potential toxic effects on non-target organisms make it difficult to handle and require careful safety precautions.

Future Directions

There are several future directions for research on metribuzin and other triazine herbicides. One area of interest is the development of new herbicides with improved selectivity and lower toxicity. Another area of research is the study of the environmental fate and transport of metribuzin and its metabolites. This can help to better understand the potential risks and impacts of metribuzin on the environment and human health. Additionally, research on the molecular mechanisms of photosynthesis and herbicide resistance can provide insights into the development of new strategies for weed control.

Synthesis Methods

Metribuzin can be synthesized by reacting 4-amino-6-methyl-1,3,5-triazine with methanol and acetic anhydride to form 4-methoxy-6-methyl-1,3,5-triazine-2-amine. The resulting compound is then reacted with propargyl alcohol to form 4-methoxy-6-methyl-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine. The synthesis of metribuzin is a complex process that requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

Metribuzin has been extensively studied for its herbicidal properties and its effects on the environment. It has also been used in scientific research to study the mechanism of action of triazine herbicides and their effects on plant growth and development. Metribuzin has been shown to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development.

properties

CAS RN

112738-95-1

Product Name

4-methoxy-6-methyl-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

4-methoxy-6-methyl-N-prop-2-enyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H12N4O/c1-4-5-9-7-10-6(2)11-8(12-7)13-3/h4H,1,5H2,2-3H3,(H,9,10,11,12)

InChI Key

CHYIHEFDRMNERM-UHFFFAOYSA-N

SMILES

CC1=NC(=NC(=N1)OC)NCC=C

Canonical SMILES

CC1=NC(=NC(=N1)OC)NCC=C

Origin of Product

United States

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